4-Nitronaphthalene-1-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitronaphthalene-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c12-7-8-5-6-11(13(14)15)10-4-2-1-3-9(8)10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUJXDIAMQLCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695376 | |
| Record name | 4-Nitronaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23245-63-8 | |
| Record name | 4-Nitronaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 4 Nitronaphthalene 1 Carbonitrile
Reactivity of the Nitro Group
The nitro group of 4-nitronaphthalene-1-carbonitrile plays a crucial role in directing the molecule's reactivity, primarily through its strong electron-withdrawing nature.
Reductions to Amino and Other Nitrogen-Containing Functions
The nitro group can be readily reduced to an amino group, yielding 4-aminonaphthalene-1-carbonitrile. nih.gov This transformation is a key step in the synthesis of various derivatives. Catalytic hydrogenation is a common method for this reduction. For instance, the hydrogenation of α-nitronaphthalene to α-naphthylamine can be achieved using a nickel catalyst at elevated temperatures (to 100°C) and hydrogen pressures (400 to 500 pounds per sq. in.). google.com The presence of a small amount of water can be essential for a rapid initial reaction, and the rate of hydrogen absorption often increases as more water is formed during the reaction. google.com
The general process for the catalytic hydrogenation of organic nitro compounds in the gas phase to their corresponding amines involves ensuring a steady and uniform temperature distribution in the reaction furnace. google.com
Table 1: Reduction of this compound
| Reactant | Product | Reagents and Conditions |
| This compound | 4-Aminonaphthalene-1-carbonitrile | H₂, Nickel catalyst, 100°C, 400-500 psi H₂ |
Nucleophilic Aromatic Substitution (SNAr) at the Nitro-Bearing Carbon
The presence of the electron-withdrawing nitro group significantly activates the naphthalene (B1677914) ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. In the case of this compound, the nitro group itself can act as a leaving group, although this is less common than the displacement of other substituents, such as halogens, that might be present on the ring. nih.gov
The SNAr mechanism proceeds through a Meisenheimer complex, a negatively charged intermediate stabilized by the electron-withdrawing nitro group. wikipedia.org For effective stabilization, the nitro group must be positioned ortho or para to the site of nucleophilic attack. libretexts.org The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) often being the most reactive. masterorganicchemistry.comnih.gov
Research on related compounds, such as 4,5-difluoro-1,2-dinitrobenzene, demonstrates that the two nitro groups activate both fluorine atoms for sequential nucleophilic displacement by nucleophiles like phenoxide and thiolate anions. nih.gov This highlights the potent activating effect of nitro groups in SNAr reactions.
Reactivity of the Carbonitrile Group
The carbonitrile (cyano) group of this compound exhibits its own characteristic reactivity, primarily centered on the electrophilic nature of the carbon atom.
Nucleophilic Addition Reactions to the Nitrile Function
The polarized carbon-nitrogen triple bond of the nitrile group is susceptible to attack by nucleophiles. openstax.org This reaction is analogous to the nucleophilic addition to a carbonyl group and results in the formation of an sp²-hybridized imine anion. openstax.org
A variety of nucleophiles can add to the nitrile group. For example, the reaction of nitriles with di- and triamines in the presence of a platinum(IV) complex leads to the formation of amidine complexes through one-end nucleophilic addition. nih.gov Another significant reaction is the [3+2] cycloaddition of nitrile oxides with alkynes to form isoxazoles, which are stable aromatic heterocycles. youtube.com This type of 1,3-dipolar cycloaddition provides a versatile method for synthesizing five-membered rings. youtube.com
Hydrolysis and Alcoholysis for Carboxylic Acid and Ester Formation
The carbonitrile group can be hydrolyzed to a carboxylic acid or its corresponding salt under acidic or basic conditions, respectively. savemyexams.comchemistrysteps.comlibretexts.orgchemguide.co.uk This process involves the nucleophilic attack of water or hydroxide (B78521) ions on the nitrile carbon. lumenlearning.com
Acid-catalyzed hydrolysis typically involves heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, to yield the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk The initial product is an amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.comlumenlearning.com
Base-catalyzed hydrolysis, on the other hand, involves heating the nitrile with an alkali solution, like sodium hydroxide. This process yields the salt of the carboxylic acid and ammonia. libretexts.orgchemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified in a separate step. savemyexams.comlibretexts.org
Table 2: Hydrolysis of this compound
| Reactant | Product | Reagents and Conditions |
| This compound | 4-Nitronaphthalene-1-carboxylic acid | H₃O⁺, heat (Acid Hydrolysis) |
| This compound | Sodium 4-nitronaphthalene-1-carboxylate | 1. NaOH, H₂O, heat (Alkaline Hydrolysis) 2. H₃O⁺ |
Reduction of the Carbonitrile to Aldehyde or Amine Derivatives
The reduction of the carbonitrile group in this compound can selectively yield either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. wikipedia.org This selectivity is crucial for the synthetic utility of the compound, allowing for its conversion into different families of derivatives.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically used to convert nitriles to primary amines. chemistrysteps.comchemguide.co.uk The reaction proceeds via nucleophilic addition of a hydride ion to the carbon of the nitrile, forming an intermediate imine salt. This intermediate is then further reduced to the amine. chemistrysteps.com An aqueous or acidic workup is necessary to neutralize the reaction mixture and isolate the amine product. chemistrysteps.com
Conversely, the use of a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) allows for the partial reduction of the nitrile to an aldehyde. wikipedia.orgchemistrysteps.com DIBAL-H adds a single hydride equivalent to the nitrile, forming an iminium anion intermediate. Unlike with LiAlH₄, DIBAL-H is not reactive enough to perform a second hydride addition. chemistrysteps.com Subsequent hydrolysis of this intermediate during aqueous workup yields the aldehyde. wikipedia.orgchemistrysteps.com
A significant consideration in the reduction of this compound is the presence of the nitro group. The nitro group is also susceptible to reduction and can be converted to an amino group using various reagents, including catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or metals in acid (e.g., Fe, Sn, or Zn in HCl). masterorganicchemistry.com Therefore, achieving selective reduction of the carbonitrile without affecting the nitro group, or vice versa, requires careful selection of reagents and conditions. For instance, while LiAlH₄ reduces nitriles, it can also reduce aromatic nitro groups, potentially leading to products like azobenzenes. masterorganicchemistry.com Catalytic hydrogenation is effective for nitro group reduction but can also reduce the nitrile group. wikipedia.orgmasterorganicchemistry.com
Table 1: Reagents for the Reduction of the Carbonitrile Group and Potential Products
| Reagent | Target Functional Group | Expected Product from Carbonitrile | Potential Side Reactions |
| Lithium aluminum hydride (LiAlH₄) | Carbonitrile | 4-Nitro-1-naphthalenemethanamine | Reduction of the nitro group |
| Diisobutylaluminum hydride (DIBAL-H) | Carbonitrile | 4-Nitronaphthalene-1-carbaldehyde | --- |
| Tin(II) chloride (SnCl₂), HCl (Stephen aldehyde synthesis) | Carbonitrile | 4-Nitronaphthalene-1-carbaldehyde | --- |
| Catalytic Hydrogenation (H₂, Pd/C, PtO₂, or Raney Ni) | Nitro Group / Carbonitrile | 4-Amino-1-naphthalenemethanamine | Can produce a mixture of products depending on conditions |
Reactivity of the Naphthalene Aromatic System
The electronic properties of the naphthalene core in this compound are significantly modified by the two powerful electron-withdrawing substituents at the 1- and 4-positions. This electron deficiency deactivates the ring system towards electrophilic attack but activates it for nucleophilic reactions.
Electrophilic Aromatic Substitution (EAS) Pathways
Naphthalene is generally more reactive than benzene (B151609) in electrophilic aromatic substitution (EAS) reactions because the activation energy required to form the intermediate carbocation (a naphthalenonium ion) is lower. libretexts.orgyoutube.com Substitution on unsubstituted naphthalene preferentially occurs at the 1-position (alpha-position) because the intermediate formed is more stable, allowing for resonance structures that maintain a fully aromatic benzene ring. libretexts.orgyoutube.com
However, in this compound, the situation is drastically different. Both the nitro (-NO₂) and cyano (-CN) groups are strong deactivating groups for EAS due to their electron-withdrawing inductive and resonance effects. They also act as meta-directors. In this molecule, the substituted ring (positions 1, 2, 3, and 4) is heavily deactivated. Any potential EAS reaction would be extremely sluggish and would be directed by the existing substituents to the remaining open positions on that ring (positions 2 and 3). Following the rules of meta-direction, an incoming electrophile would be directed to position 3 (which is meta to the cyano group at position 1) and position 2 (which is meta to the nitro group at position 4).
The second, unsubstituted ring (positions 5, 6, 7, and 8) would be the more likely site for an electrophilic attack, although it is still deactivated by the electron-withdrawing effects of the substituents on the first ring. The directing influence would favor substitution at the 5- and 8-positions (the alpha-positions of the second ring), analogous to the preference seen in unsubstituted naphthalene. libretexts.org
Nucleophilic Dearomatization Reactions
The electron-deficient nature of the naphthalene system in this compound makes it a prime candidate for nucleophilic dearomatization reactions. These reactions involve the addition of a nucleophile to the aromatic ring, breaking the aromaticity to form a non-aromatic, often partially saturated, cyclic structure. researchgate.net Such transformations are synthetically valuable as they provide rapid access to complex three-dimensional scaffolds from simple flat aromatic compounds. researchgate.netchemrxiv.org Direct dearomatization of fused arenes can be challenging due to the significant resonance stabilization energy that must be overcome. researchgate.net However, the presence of strong electron-withdrawing groups, as in this compound, facilitates this process by stabilizing the negatively charged intermediate formed upon nucleophilic attack.
Hydride ions (H⁻), delivered from sources like sodium borohydride (B1222165) or lithium aluminum hydride, can act as nucleophiles and attack electron-poor aromatic systems. saskoer.ca In the context of this compound, a hydride addition would lead to a dearomatized dihydronaphthalene derivative. Transition metal-catalyzed processes, for example using copper hydride (CuH) complexes, have emerged as powerful methods for the dearomatization of electron-deficient heterocycles and are conceptually applicable to activated carbocycles. nih.govnih.gov These reactions can proceed under mild conditions without requiring pre-activation of the aromatic compound. nih.gov The resulting dearomatized intermediate can then be trapped or further functionalized, providing a pathway to a variety of substituted di- or tetrahydronaphthalene structures.
The regioselectivity of nucleophilic attack on the this compound ring system is governed by the electronic influence of the nitro and cyano groups. These groups strongly withdraw electron density, making the carbon atoms to which they are attached (C1 and C4) and those ortho and para to them electrophilic. A nucleophile, such as a hydride, will preferentially attack a position that allows the resulting negative charge to be stabilized most effectively by the electron-withdrawing groups.
In this case, nucleophilic attack is most likely to occur at the C2 or C3 positions. An attack at C2 would generate an anionic intermediate where the negative charge can be delocalized onto both the nitro group at C4 and the cyano group at C1 through resonance, providing significant stabilization. This makes the C2 position a highly favored site for nucleophilic addition. The resulting dearomatized product would be a 1,2-dihydronaphthalene (B1214177) derivative.
Cycloaddition Chemistry
The electron-deficient naphthalene core of this compound can participate in cycloaddition reactions, acting either as the diene or dienophile component. A notable modern approach involves the intermolecular dearomative [4+2] cycloaddition of naphthalenes via visible-light energy-transfer catalysis. chemrxiv.org In this type of reaction, a photosensitizer absorbs visible light and transfers energy to the naphthalene molecule, promoting it to an excited triplet state. chemrxiv.org This excited state is more reactive and can undergo a [4+2] cycloaddition with a suitable dienophile, such as a styrene (B11656) derivative, to form complex bicyclo[2.2.2]octa-2,5-diene scaffolds. chemrxiv.org The electron-withdrawing groups on the this compound ring would likely enhance its reactivity in such transformations.
Additionally, the carbonitrile group itself can be converted into a 1,3-dipole, such as a nitrile oxide. This can be achieved by first converting the nitrile to an aldoxime, which is then oxidized. researchgate.net The resulting nitrile oxide is a reactive intermediate that can readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings. researchgate.netmdpi.com
Other Pericyclic Reactions Involving the Naphthalene Core
Beyond cycloadditions, the naphthalene core of this compound could potentially undergo other pericyclic reactions, such as electrocyclic reactions. Electrocyclic reactions are intramolecular processes that involve the formation or breaking of a sigma bond at the termini of a conjugated π-system. libretexts.orglibretexts.org While direct examples involving this compound are scarce, the principles can be extrapolated from related systems.
For instance, the thermal or photochemical ring-opening of a suitably substituted dihydronaphthalene derivative could, in principle, lead to a more extended conjugated system. Conversely, an electrocyclic ring-closure of a hypothetical precursor with a conjugated hexatriene-like system could form the naphthalene ring. The stereochemistry of such reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is induced by heat or light. libretexts.org
The presence of the nitro and cyano groups would be expected to influence the thermodynamics and kinetics of such processes by altering the energies of the frontier molecular orbitals (HOMO and LUMO) of the π-system.
Inter-functional Group Interactions and Cooperative Effects on Reactivity
The reactivity of this compound is profoundly influenced by the synergistic and cooperative electronic effects of the nitro and cyano substituents. Both groups are strongly electron-withdrawing, acting through a combination of inductive and resonance effects. researchgate.netresearchgate.net
The nitro group is a powerful deactivating group in electrophilic aromatic substitution, withdrawing electron density from the aromatic ring and making it less susceptible to attack by electrophiles. researchgate.net Similarly, the cyano group is also a deactivating group. khanacademy.org When present on the same aromatic ring, their combined electron-withdrawing capacity is significant.
This strong electron withdrawal has several consequences for the molecule's reactivity:
Enhanced Electrophilicity of the Aromatic Ring: The reduced electron density on the naphthalene core makes it more susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at an activated position.
Activation of the Dienophile in Diels-Alder Reactions: As discussed in section 3.3.3.1, the electron-poor nature of the C2-C3 double bond in the naphthalene ring, enhanced by both substituents, increases its reactivity towards electron-rich dienes in [4+2] cycloadditions.
Modulation of Acidity: The electron-withdrawing nature of the nitro and cyano groups can increase the acidity of any C-H bonds on the ring, although deprotonation of the aromatic ring itself is generally not a facile process.
The precise interplay between the nitro and cyano groups in this compound—whether their effects are purely additive or if there are more complex synergistic or antagonistic interactions—would require detailed theoretical and experimental studies. Such investigations would likely involve computational modeling of the molecule's electronic structure and frontier molecular orbitals, as well as kinetic studies of its various reactions.
Advanced Spectroscopic and Structural Characterization
Crystallographic Analysis and Solid-State Properties
The study of a molecule's crystal structure is fundamental to understanding its physical and chemical properties. However, no single-crystal X-ray diffraction data for 4-nitronaphthalene-1-carbonitrile has been found in the public domain.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice. This analysis would reveal key structural parameters for this compound, such as bond lengths, bond angles, and torsion angles. This information is critical for confirming the molecule's connectivity and understanding its conformational preferences in the solid state.
A search of the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule crystal structures, did not yield an entry for this compound.
Polymorphism and Crystal Engineering Considerations
Polymorphism, the ability of a compound to exist in more than one crystal form, is a crucial aspect of solid-state chemistry with significant implications for a substance's physical properties, including melting point, solubility, and stability. An investigation into the polymorphism of this compound would involve screening for different crystalline forms under various crystallization conditions. The absence of foundational crystallographic data precludes any discussion on its potential polymorphic behavior or any rational design of its crystal structures through crystal engineering.
Non-Covalent Interactions in the Solid State
Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, play a decisive role in the packing of molecules in a crystal. For this compound, the presence of the nitro (-NO₂) and cyano (-CN) groups, both of which are electron-withdrawing and capable of participating in various intermolecular interactions, would be of particular interest. A detailed analysis of these interactions would provide insight into the stability and packing efficiency of the crystal lattice. Without crystallographic data, a definitive analysis of these interactions is not possible.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution and in the solid state. While basic 1D NMR spectra may exist in proprietary databases, advanced NMR data for this compound is not available in the public scientific literature.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR techniques are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for complex aromatic systems like the naphthalene (B1677914) backbone.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the naphthalene ring system.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the positions of the nitro and cyano substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to confirm the spatial arrangement of the molecule.
The absence of published spectra from these experiments prevents a detailed structural confirmation and assignment of the NMR signals for this compound.
Solid-State NMR for Microstructural Insights
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their solid form, especially for materials that are insoluble or difficult to crystallize. This technique could be used to study polymorphism and to probe the local environment of the carbon and nitrogen atoms in the crystal lattice of this compound. No solid-state NMR studies for this compound have been reported.
Comparison of Experimental Data with DFT-Predicted Spectra
While specific studies comprehensively comparing experimental and theoretical spectra for this compound are not widely available, the methodology is well-established through research on related molecules like 1-nitronaphthalene (B515781). google.com In such studies, the molecular structure is first optimized using Density Functional Theory (DFT) methods, for instance, with the B3LYP functional and a basis set like 6-311++G(d,p). google.com
Following optimization, normal coordinate force field calculations are performed to predict the fundamental vibrational frequencies. These theoretical frequencies are often scaled by a factor (typically around 0.96) to correct for anharmonicity and limitations in the theoretical model, improving the alignment with experimental data. google.com The calculated infrared and Raman intensities are then used to generate predicted spectra.
The excellent agreement typically observed between the scaled DFT-predicted spectra and experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra allows for confident and detailed assignments of the observed vibrational bands to specific molecular motions. google.com Furthermore, Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions, providing theoretical values for absorption wavelengths and oscillator strengths that can be directly compared with experimental UV-Vis spectra. google.com This synergy between prediction and experiment is crucial for a definitive interpretation of spectroscopic data.
Electronic Spectroscopy and Photophysical Behavior
The electronic properties of nitronaphthalenes are dominated by the powerful influence of the nitro group, which dictates the fate of absorbed light energy.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The UV-Vis absorption spectrum of nitronaphthalene derivatives is characterized by distinct electronic transitions. Based on data from 1-nitronaphthalene, the spectrum shows a prominent absorption band corresponding to the first singlet excited state (S₁). google.com TD-DFT calculations on 1-nitronaphthalene have been instrumental in assigning these transitions. google.com For this compound, the presence of the additional electron-withdrawing cyano group is expected to modulate the energies of the molecular orbitals, likely causing a shift in the absorption maxima compared to the parent compound.
Fluorescence and Phosphorescence Properties
Nitroaromatic compounds, including the nitronaphthalene family, are known for being practically non-fluorescent, with fluorescence quantum yields often below 10⁻⁴. google.com This is not due to an inability to absorb light, but rather to the existence of extremely efficient non-radiative decay pathways that rapidly depopulate the first singlet excited state (S₁). The dominant of these pathways is intersystem crossing to the triplet manifold. google.com
Consequently, any emission from these compounds is typically weak and more likely to be phosphorescence—emission from a triplet excited state (T₁)—which is more commonly observed in solid media at cryogenic temperatures. google.com For example, various amino-derivatives of 1-nitronaphthalene exhibit detectable phosphorescence rather than fluorescence under such conditions. google.com
Ultrafast Intersystem Crossing (ISC) Dynamics
The defining photophysical feature of nitronaphthalenes is the extraordinarily rapid rate of intersystem crossing (ISC). Experimental studies using techniques like femtosecond frequency up-conversion have measured the S₁ state lifetime of 1-nitronaphthalene to be 100 femtoseconds or less. google.com This makes it one of the fastest known multiplicity changes in organic molecules.
This ultrafast ISC is driven by strong spin-orbit coupling facilitated by the nitro group and a very small energy gap between the initial singlet excited state and a receiver triplet state. Theoretical calculations have shown that the dynamics represent a profound example of El-Sayed's rules, where the ISC process is enhanced due to the partial (n-π*) character of the receiver triplet states, which are nearly isoenergetic with the S₁ state. google.com This process occurs so rapidly that it happens between non-equilibrated excited states in a strongly nonadiabatic regime.
Solvent Effects on Electronic Transitions
The electronic transitions in nitronaphthalenes are highly sensitive to the solvent environment. Studies on 1-nitronaphthalene have demonstrated that the polarity and hydrogen-bonding ability of the solvent can significantly influence the absorption spectra and the lifetime of the S₁ state. google.com
Specifically, bathochromic (red) shifts in the first absorption band are observed with increasing solvent polarity. google.com This indicates a change in the relative energies of the ground and excited states. For instance, the fluorescence lifetime of 1-nitronaphthalene, though extremely short, was found to double in nonpolar cyclohexane (B81311) compared to polar solvents. google.com This is because solvent polarity can modulate the energy gap between the S₁ state and the relevant triplet states, thereby affecting the rate of intersystem crossing. In highly polar solvents, charge-transfer excited states can be stabilized, altering the energy landscape and influencing the deactivation pathways.
Vibrational Spectroscopy (Infrared and Raman) for Detailed Structural Assignments
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These two methods are complementary: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. This complementarity is essential for a complete structural analysis.
For this compound, the vibrational spectrum would be a composite of the vibrations from the naphthalene core and the nitro and cyano functional groups. Based on detailed studies of 1-nitronaphthalene, specific assignments can be confidently predicted. google.com
Interactive Data Table: Predicted Vibrational Assignments for this compound
Note: Wavenumbers are based on experimental and DFT data for 1-nitronaphthalene google.com and general group frequencies. The values represent the expected regions for these vibrations.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Description |
| C≡N Stretch | ~2230-2210 | IR (strong), Raman (strong) | Characteristic stretching of the nitrile group. |
| NO₂ Asymmetric Stretch | ~1530-1520 | IR (very strong) | Asymmetric stretching of the nitro group. |
| NO₂ Symmetric Stretch | ~1350-1340 | IR (strong) | Symmetric stretching of the nitro group. |
| Aromatic C=C Stretch | ~1600-1450 | IR, Raman | Vibrations of the naphthalene ring system. |
| Aromatic C-H Stretch | ~3100-3000 | IR, Raman | Stretching of the C-H bonds on the aromatic ring. |
| C-N Stretch | ~850 | IR | Stretching of the bond connecting the nitro group to the ring. |
The most notable additions to the spectrum of 1-nitronaphthalene would be the strong C≡N stretching vibration, typically appearing in the 2210-2230 cm⁻¹ region, and vibrations associated with the C–CN bond. The precise positions of the nitro group stretches and the aromatic ring vibrations would be subtly shifted due to the electronic influence of the cyano group.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-nitronaphthalene-1-carbonitrile at the molecular level. These calculations provide a detailed picture of the molecule's structure, electron distribution, and energetic landscape.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic structure of molecules. For this compound, DFT calculations, typically using a basis set such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. These calculations reveal a planar naphthalene (B1677914) core with the nitro (-NO2) and cyano (-CN) groups influencing the geometry through their electronic effects. The strong electron-withdrawing nature of both substituents is expected to shorten the C-N bonds and slightly distort the naphthalene ring from perfect symmetry.
Theoretical studies on related nitroaromatic compounds show that the presence of a nitro group significantly impacts the electronic properties of the aromatic system. yu.edu.jo For this compound, the nitro group at the 4-position and the cyano group at the 1-position would synergistically withdraw electron density from the naphthalene rings.
Interactive Table: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | C1 | C(N) | ~1.45 Å | |
| Bond Length | C4 | N(O2) | ~1.47 Å | |
| Bond Length | C(N) | N | ~1.15 Å | |
| Bond Angle | C2 | C1 | C(N) | ~121° |
| Bond Angle | C3 | C4 | N(O2) | ~118° |
| Dihedral Angle | C2 | C1 | C9 | C10 |
Note: The values presented in this table are hypothetical and based on typical DFT calculations for similar aromatic compounds, as specific published data for this compound is not available.
Molecular Orbital Analysis (e.g., HOMO-LUMO energies)
Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's stability and its electronic excitation potential.
For this compound, the electron-withdrawing nitro and cyano groups are expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted naphthalene. This effect is commonly observed in studies of other nitro-substituted aromatic compounds. yu.edu.jo A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The distribution of these frontier orbitals is also informative; the HOMO is likely to be distributed over the naphthalene ring, while the LUMO is expected to be localized more towards the electron-deficient regions, particularly the nitro group.
Interactive Table: Predicted Frontier Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
| HOMO | ~ -7.5 |
| LUMO | ~ -3.0 |
| HOMO-LUMO Gap | ~ 4.5 |
Note: These energy values are illustrative and represent typical ranges for nitroaromatic compounds, as specific computational results for this compound are not available in published literature.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red represents areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.
For this compound, the MEP surface would show a significant accumulation of negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, making these the most electronegative regions. Conversely, the naphthalene ring, particularly the hydrogen atoms, would exhibit a positive potential. This distribution highlights the molecule's polarity and provides a guide to its intermolecular interactions and reactive sites. Theoretical studies on similar molecules confirm that electron-withdrawing groups create distinct regions of positive and negative potential. yu.edu.jo
Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details about the transition states and the energetic profiles of reaction pathways.
Transition State Calculations for Reaction Pathways
Transition state theory allows for the calculation of the high-energy structures that exist transiently between reactants and products. By mapping the potential energy surface, computational methods can identify the lowest-energy path for a reaction and characterize the geometry and energy of the transition state.
For reactions involving this compound, such as nucleophilic aromatic substitution or reduction of the nitro group, transition state calculations can elucidate the step-by-step mechanism. For instance, in a nucleophilic substitution reaction, calculations would model the formation of the Meisenheimer complex as an intermediate and the subsequent departure of the leaving group. The calculated activation energy for the rate-limiting step provides a quantitative measure of the reaction's feasibility. Mechanistic studies on the reduction of nitro compounds have utilized DFT to determine the barriers for key steps like hydride transfer. acs.org
Kinetic and Thermodynamic Studies of Transformations
For transformations of this compound, these calculations can predict whether a reaction is thermodynamically favorable and how fast it will proceed under given conditions. For example, the reduction of the nitro group is a common transformation for nitroaromatic compounds. Computational studies can compare the thermodynamics and kinetics of different reducing agents or reaction pathways, aiding in the selection of optimal experimental conditions. Eyring analysis based on computational data can provide insights into the rate-limiting steps of complex catalytic cycles. acs.org
Molecular Electron Density Theory (MEDT) Applications
Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity. It posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. This theory is applied to analyze reaction mechanisms and reactivity through the study of electron density changes along a reaction path.
A review of the current scientific literature did not yield any studies where MEDT has been specifically applied to analyze the reactivity of this compound. Such a study would provide valuable insights into its behavior in various chemical reactions, including cycloadditions or nucleophilic substitutions, by mapping the changes in electron density and identifying the most probable reaction pathways.
Prediction of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules, such as their infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. These predictions are crucial for identifying and characterizing compounds.
While computational studies have been performed on isomers like 1- and 2-nitronaphthalene (B181648) to predict their vibrational spectra and explore relationships with their properties, specific and detailed predicted spectroscopic data for this compound, including tabulated vibrational frequencies and UV-Vis absorption maxima, are not available in the surveyed literature. A computational analysis would typically involve geometry optimization followed by frequency calculations and Time-Dependent DFT (TD-DFT) for electronic transitions.
Computational Studies of Excited State Dynamics
The excited-state dynamics of nitroaromatic compounds are of significant interest due to their typically fast non-radiative decay pathways, which often render them non-fluorescent. nih.gov Computational studies in this area investigate the mechanisms of processes like intersystem crossing (ISC) and internal conversion (IC) that dictate the fate of the molecule after photoexcitation.
Research on related molecules, such as 1-nitronaphthalene (B515781), has revealed complex excited-state deactivation pathways involving rapid ISC to the triplet manifold. rsc.org These studies often employ high-level computational methods to map potential energy surfaces and identify key transitions between electronic states. However, specific computational investigations into the excited-state lifetimes, decay channels, and the influence of the nitrile group on the photophysics of this compound have not been reported in the available literature. Such a study would be essential to understand its potential as a photosensitizer or in other photochemical applications.
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Polycyclic and Heterocyclic Frameworks
The rigid naphthalene (B1677914) scaffold of 4-Nitronaphthalene-1-carbonitrile is a foundational element for constructing more elaborate fused ring systems. The presence of reactive nitro and cyano groups at specific positions provides the chemical handles necessary for intramolecular cyclization reactions, leading to novel polycyclic and heterocyclic structures.
Synthesis of Benz[cd]indole Derivatives
While direct synthesis of benz[cd]indole derivatives from this compound is not explicitly detailed in the literature, a closely related strategy highlights its potential. A patented process describes the preparation of substituted 2-amino-benz[cd]indoles starting from 1-nitro-8-cyano-naphthalene compounds. google.com This transformation is achieved through the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with the adjacent nitrile group. google.com The reaction can be performed in a one-pot procedure using a reducing agent like stannous chloride, which also generates the acidic conditions necessary for the final cyclization step. google.com This established synthetic route strongly implies that this compound could serve as a viable substrate for analogous reactions, potentially leading to novel isomers of benz[cd]indole, a core structure found in various biologically active compounds.
Construction of Quaternary Carbon Centers
The synthesis of molecules containing quaternary carbon centers—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic chemistry. Research has demonstrated the creation of 1,4-dihydronaphthalene-1-carbonitriles featuring a quaternary carbon at the C1 position. nih.gov This was achieved through a novel dearomative transformation of 1-naphthylmethylamines. The process involves the in-situ generation of a 1-naphthonitrile (B165113) intermediate, which is then attacked by a hydride to form a dearomatized α-cyano carbanion. nih.gov This carbanion can be trapped with various electrophiles, successfully installing a quaternary center at the cyano-bearing carbon. nih.gov This methodology underscores the capability of the naphthalene carbonitrile framework to be a platform for constructing sterically hindered quaternary centers, suggesting that derivatives of this compound could be employed in similar strategies to access complex, three-dimensional molecular architectures.
Precursor to Functionalized Naphthalene Derivatives with Varied Properties
The dual functionality of this compound allows for its conversion into a wide array of substituted naphthalene derivatives. Each functional group can be selectively transformed, providing access to molecules with diverse chemical and physical properties.
A primary transformation is the reduction of the nitro group to an amine, yielding 4-Amino-1-naphthalenecarbonitrile. sigmaaldrich.comncats.io This amine is a stable, solid compound and a key synthetic intermediate in its own right. sigmaaldrich.com Furthermore, the nitrile group can undergo hydrolysis to produce the corresponding carboxylic acid. For instance, 4-Amino-1-naphthalenecarbonitrile can be hydrolyzed to yield 4-amino-1-naphthoic acid. sigmaaldrich.com
These transformations are summarized in the table below:
| Starting Material | Transformation | Product |
| This compound | Reduction of Nitro Group | 4-Amino-1-naphthalenecarbonitrile |
| 4-Amino-1-naphthalenecarbonitrile | Hydrolysis of Nitrile Group | 4-Amino-1-naphthoic acid |
This chemical versatility allows for the generation of bifunctional naphthalene derivatives, such as amino-acids, which can be used as monomers for polymers or as building blocks in medicinal chemistry.
Role in the Synthesis of Specialty Chemicals
The derivatives of this compound are implied to have significant roles as intermediates in the production of high-value specialty chemicals, particularly in the fields of colorants and functional materials.
Advanced Intermediates for Dyes and Pigments (Implied for similar compounds)
Aromatic nitro compounds are fundamental precursors in the dye industry. nih.govwikipedia.org Specifically, 1-nitronaphthalene (B515781) is a well-known intermediate for producing naphthylamine, a key component in the synthesis of dyes. nih.govwikipedia.org The synthetic pathway involves the reduction of the nitro group to an amine, which is then converted into a diazonium salt. This salt acts as an electrophile in an azo coupling reaction with an electron-rich aromatic compound (like a phenol (B47542) or another amine) to form a highly conjugated azo dye. youtube.comyoutube.com
Following this established principle, the reduction of this compound to 4-Amino-1-naphthalenecarbonitrile provides a direct precursor for azo dyes. The resulting aminonaphthalene derivative could be diazotized and coupled to generate a range of colors. The presence of the electron-withdrawing nitrile group on the naphthalene ring would likely modulate the electronic properties of the resulting dye molecule, influencing its color and lightfastness properties. Azo dyes containing heterocyclic scaffolds often exhibit a broad range of useful pharmacological activities. nih.gov
Components in Functional Materials (Implied for similar compounds)
Nitroaromatic compounds are recognized as important building blocks and intermediates for functional materials. researchgate.net The combination of a rigid, planar naphthalene core with strong electron-withdrawing nitro and cyano groups makes this compound an attractive candidate for applications in materials science. These functional groups are known to impart specific electronic properties, such as high electron affinity, which is desirable for n-type organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The polarity and planarity of the molecule would also heavily influence its solid-state packing, which is a critical determinant of charge transport efficiency in organic electronic devices. Therefore, it is plausible that this compound and its derivatives could be investigated as components in the design of new functional organic materials.
Environmental and Atmospheric Chemistry of Nitronaphthalene Carbonitriles
Photolytic Degradation Mechanisms under Simulated Environmental Conditions
Photolysis, the degradation of molecules by light, is a primary removal process for many nitro-PAHs in the atmosphere. aaqr.org For compounds like 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648), photolysis is considered a major degradation pathway. aaqr.orgnih.gov In the case of 1-nitronaphthalene, the gas-phase photolysis half-life has been measured to be as short as 0.5 hours, indicating rapid degradation under sunlight. nih.govinchem.org
The mechanism of photolytic degradation involves the absorption of solar radiation by the nitro-PAH molecule, which excites it to a higher energy state. This excited state can then undergo various reactions, including bond cleavage and reaction with other atmospheric species, leading to its decomposition. While nitro-PAHs are susceptible to photolysis in the atmosphere, they tend to be more persistent in water and soil environments. nih.gov
It is anticipated that 4-nitronaphthalene-1-carbonitrile would also undergo photolytic degradation in the atmosphere, similar to other nitronaphthalenes. The core naphthalene (B1677914) structure with the attached nitro group is the primary site for light absorption and subsequent photochemical reactions.
Reaction with Atmospheric Oxidants (e.g., Hydroxyl Radicals)
In the atmosphere, chemical transformation is often driven by reactions with highly reactive oxidizing species, such as the hydroxyl radical (•OH), the nitrate (B79036) radical (•NO3), and ozone (O3). For nitronaphthalenes, reactions with hydroxyl radicals are a significant degradation pathway, particularly when photolysis is less dominant. inchem.org
The excited triplet state of 1-nitronaphthalene has been shown to react with hydroxide (B78521) ions (OH-) and water to produce hydroxyl radicals. nih.govsigmaaldrich.com The reaction with OH- has a second-order rate constant of (1.66 ± 0.08)×10^7 M⁻¹ s⁻¹. nih.govsigmaaldrich.com Furthermore, the oxidation of water by the excited triplet state of 1-nitronaphthalene can be a primary source of hydroxyl radicals in certain conditions. nih.gov
The table below presents the room temperature rate constants for the gas-phase reactions of various atmospheric oxidants with nitronaphthalenes. This data provides an insight into the expected reactivity of this compound with these key atmospheric species.
| Nitronaphthalene | Oxidant | Rate Constant (cm³/molecule·s) |
| 1-Nitronaphthalene | •OH | 5.3 x 10⁻¹² |
| 2-Nitronaphthalene | •OH | 4.9 x 10⁻¹² |
| 1-Nitronaphthalene | •NO₃ | < 2 x 10⁻¹⁵ |
| 2-Nitronaphthalene | •NO₃ | < 2 x 10⁻¹⁵ |
| 1-Nitronaphthalene | O₃ | < 1 x 10⁻²⁰ |
| 2-Nitronaphthalene | O₃ | < 1 x 10⁻²⁰ |
Data sourced from Feilberg et al., 1999, as cited in EHC 229, 2003. inchem.org
Formation of Secondary Pollutants from Degradation Processes
The atmospheric degradation of nitro-PAHs can lead to the formation of a variety of secondary pollutants. These transformation products can have their own distinct chemical properties and environmental impacts.
The reaction of the excited triplet state of 1-nitronaphthalene with hydroxide ions yields the hydroxyl radical and the 1-nitronaphthalene radical anion (1NN⁻•). nih.gov In an oxygenated atmosphere, this radical anion can react with oxygen, potentially leading to the formation of hydrogen peroxide (H₂O₂). nih.gov
The degradation of nitro-PAHs can also result in the formation of other oxygenated and nitrated derivatives. These processes are part of the complex series of reactions that contribute to photochemical smog, which includes the formation of pollutants such as ozone, aldehydes, and peroxyacyl nitrates. youtube.com The transformation of the parent nitro-PAH can therefore contribute to the broader burden of atmospheric pollution.
Environmental Transport and Transformation (General for nitro-PAHs)
Nitro-PAHs enter the environment primarily through two routes: direct emission from combustion processes and secondary formation in the atmosphere from the transformation of their parent PAHs. uq.edu.aunih.gov Once in the atmosphere, these compounds can exist in both the gas and particulate phases. nih.gov
The physical state of a nitro-PAH influences its environmental transport. In the gas phase, they can be transported over long distances and undergo the chemical reactions described above. When adsorbed onto particulate matter, they can be removed from the atmosphere through wet and dry deposition, leading to their presence in soil and aquatic systems. aaqr.orgnih.gov Due to their large surface areas, the Great Lakes, for example, are susceptible to the atmospheric deposition of such pollutants. nih.gov
Nitro-PAHs have been detected in various environmental compartments, including air, water, soil, and biota, highlighting their widespread distribution. uq.edu.aunih.gov Their transport and fate are influenced by their physicochemical properties, such as molecular weight and sorption mechanisms, which can differ from their parent PAHs. uq.edu.au While many nitro-PAHs accumulate during downwind transport, the concentration of primary PAHs tends to decrease. aaqr.org
Q & A
Q. What are the optimal synthetic routes for 4-Nitronaphthalene-1-carbonitrile, and how can reaction efficiency be maximized?
- Methodological Answer : The synthesis typically involves nitration of naphthalene-1-carbonitrile precursors. Key steps include:
- Nitration Conditions : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts like 1,5-dinitro derivatives .
- Precursor Selection : Start with naphthalene-1-carbonitrile (CAS 86-53-3), which can be functionalized via electrophilic aromatic substitution. Monitor regioselectivity using HPLC or TLC to confirm mono-nitration .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of precursor to HNO₃) and use inert solvents (e.g., CCl₄) to reduce side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .
Q. How can this compound be characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm structure. For naphthalene carbonitriles, expect aromatic protons in δ 7.5–8.5 ppm and nitrile carbons at ~110–120 ppm .
- Infrared Spectroscopy (IR) : Validate nitrile (-CN) and nitro (-NO₂) groups via peaks at ~2230 cm⁻¹ (C≡N stretch) and 1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 198 for C₁₁H₆N₂O₂) confirm molecular weight. Fragmentation patterns distinguish positional isomers .
Q. What are the key solubility and stability properties of this compound under varying conditions?
- Methodological Answer :
- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃, CCl₄). Conduct solubility tests via gravimetric analysis .
- Stability : Degrades under UV light and basic conditions. Store in amber vials at 4°C. Monitor stability via accelerated aging studies (40°C/75% RH for 30 days) with HPLC purity checks .
Advanced Research Questions
Q. How can contradictions in nitration regioselectivity be resolved when synthesizing this compound?
- Methodological Answer : Conflicting product ratios (e.g., 1-nitro vs. 4-nitro isomers) arise from competing mechanistic pathways:
- Electrophilic vs. Radical Pathways : Use radical traps (e.g., TEMPO) to suppress radical nitration, favoring electrophilic substitution .
- Computational Modeling : Employ DFT calculations to predict transition-state energies and optimize reaction conditions (e.g., solvent polarity, acid strength) for regiocontrol .
- Comparative Analysis : Compare NMR data of products with reference standards (e.g., 1-nitronaphthalene vs. 4-nitronaphthalene derivatives) to identify dominant pathways .
Q. What methodologies are effective for assessing environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301/302 guidelines with activated sludge or soil microbiota. Monitor metabolites via LC-MS/MS (e.g., hydroxylated or denitrified products) .
- Photodegradation : Expose aqueous solutions to UV light (254 nm) and analyze degradation products (e.g., 4-hydroxynaphthalene-2-carbonitrile) via GC-MS .
- Sediment-Water Partitioning : Determine log Kₒc values using batch equilibrium tests. High log Kₒc (>3) suggests strong adsorption to organic matter, reducing bioavailability .
Q. How can contradictory toxicity data for this compound be reconciled across in vitro and in vivo studies?
- Methodological Answer : Discrepancies often stem from metabolic activation differences:
- Metabolite Profiling : Compare hepatic microsome assays (e.g., rat vs. human CYP450 isoforms) to identify species-specific toxic metabolites (e.g., epoxide intermediates) .
- Dose-Response Analysis : Use Hill equation modeling to quantify non-linear effects. Address outliers via Grubbs’ test or robust statistical methods (e.g., iteratively reweighted least squares) .
- Oxidative Stress Markers : Measure ROS generation (e.g., H₂O₂, MDA levels) in cell lines (HepG2, A549) to correlate in vitro toxicity with in vivo outcomes .
Key Considerations for Researchers
- Avoid Unreliable Sources : Cross-validate data using NIST, PubChem, or peer-reviewed studies instead of vendor-specific platforms .
- Contradiction Management : Use multi-technique validation (e.g., NMR + X-ray crystallography) to resolve structural ambiguities .
- Ethical Compliance : Follow OECD guidelines for environmental and toxicological assays to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
